4-Ethynylbenzenesulfonamide

Vue d'ensemble

Description

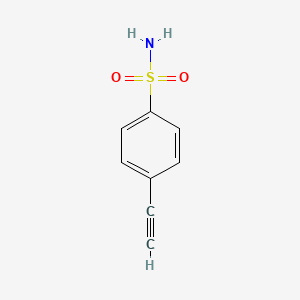

Le 4-éthynyl benzènesulfonamide est un composé organique qui présente un cycle benzénique substitué par un groupe éthynyle et un groupe sulfonamide. Ce composé est remarquable pour ses applications en synthèse organique et en chimie médicinale en raison de ses propriétés structurales uniques, qui comprennent un groupe alcynyle terminal et un groupe sulfonamide.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-éthynyl benzènesulfonamide implique généralement plusieurs étapes. Une méthode courante commence par l’acide anti-4-chlorosulfonyl cinnamique comme matière première. Ce composé subit une réaction d’addition avec du brome liquide dans l’acide acétique pour former l’acide 3-(4-chlorosulfonyl phényl)-2,3-dibromo propionique. Cet intermédiaire est ensuite traité avec du N,N-diméthylformamide comme solvant et de l’ammoniac ou une amine aliphatique, ou un mélange d’amine aromatique et de triéthylamine, sous des conditions de micro-ondes pendant 0,5 à 1 minute. L’intermédiaire résultant, le 4-(2-bromo éthylène) benzènesulfonamide, est ensuite soumis à une sulfonamidation et une décarboxylation. Finalement, l’éthoxyde de sodium est ajouté directement au système réactionnel à 60 à 80 °C pour obtenir le 4-éthynyl benzènesulfonamide .

Méthodes de production industrielle

Dans les milieux industriels, la production du 4-éthynyl benzènesulfonamide peut impliquer des voies de synthèse similaires mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et l’efficacité. La méthode de synthèse en un seul pot, qui évite la nécessité d’isoler les intermédiaires, est particulièrement avantageuse pour la production industrielle .

Analyse Des Réactions Chimiques

Types de réactions

Le 4-éthynyl benzènesulfonamide peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile.

Oxydation et réduction : Le groupe éthynyle peut être oxydé ou réduit dans des conditions appropriées.

Réactions de couplage : Le groupe alcynyle terminal peut s’engager dans des réactions de couplage, telles que le couplage de Sonogashira, pour former des liaisons carbone-carbone.

Réactifs et conditions courants

Substitution nucléophile : Des réactifs tels que les amines et les thiols peuvent réagir avec le groupe sulfonamide.

Oxydation : Des agents oxydants tels que le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Réactions de couplage : Des catalyseurs au palladium et des bases telles que la triéthylamine sont couramment utilisés dans les réactions de couplage.

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions de couplage avec les alcynes peuvent produire des composés aromatiques substitués .

4. Applications de la recherche scientifique

Le 4-éthynyl benzènesulfonamide a des applications significatives dans divers domaines :

Chimie : Il sert de précieux élément de construction en synthèse organique, en particulier dans la formation d’hétérocycles aromatiques tels que les triazoles.

Biologie : Le composé est utilisé dans la synthèse de molécules bioactives et comme sonde dans les études biochimiques.

Industrie : Le composé est utilisé dans la production de matériaux avancés et de produits chimiques de spécialité.

Applications De Recherche Scientifique

4-ethynyl benzene sulfonamide has significant applications in various fields:

Chemistry: It serves as a valuable building block in organic synthesis, particularly in the formation of aromatic heterocycles such as triazoles.

Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mécanisme D'action

Le mécanisme d’action du 4-éthynyl benzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe sulfonamide peut inhiber les enzymes en imitant la structure des substrats naturels, tandis que le groupe éthynyle peut participer à la liaison covalente avec les protéines cibles. Ces interactions peuvent perturber les voies biologiques, conduisant à la bioactivité du composé .

Comparaison Avec Des Composés Similaires

Composés similaires

Phénylacétylène : Similaire au 4-éthynyl benzènesulfonamide mais dépourvu du groupe sulfonamide.

Sulfanilamide : Contient le groupe sulfonamide mais est dépourvu du groupe éthynyle.

4-éthynylaniline : Structure similaire mais avec un groupe amino au lieu d’un groupe sulfonamide.

Unicité

Le 4-éthynyl benzènesulfonamide est unique en raison de la présence à la fois des groupes éthynyle et sulfonamide, qui confèrent une réactivité et une bioactivité distinctes. Cette combinaison lui permet de participer à un plus large éventail de réactions chimiques et améliore son utilité dans diverses applications .

Activité Biologique

4-Ethynylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in recent years for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits significant potential as an anticancer agent, as well as possessing antibacterial, antifungal, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features an ethynyl group attached to a benzene ring, which is further linked to a sulfonamide functional group. This unique structure contributes to its biological activity and interaction with various biological targets.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of sulfonamide compounds were synthesized and tested for their inhibitory effects on the V600EBRAF mutant kinase, a key target in melanoma treatment. Among these compounds, those with the sulfonamide moiety exhibited significant inhibitory activity against cancer cell lines.

Table 1: Inhibitory Activity of Sulfonamide Derivatives on V600EBRAF

| Compound ID | IC50 (µM) | % Inhibition |

|---|---|---|

| 12e | 0.49 | 99 |

| 12i | 0.75 | 98 |

| 12l | 0.90 | 97 |

| 12m | 1.50 | 51 |

The compound 12e demonstrated the highest potency with an IC50 value of 0.49 µM , indicating strong growth inhibition across multiple cancer cell lines .

Antibacterial and Antifungal Properties

This compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that sulfonamide derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases like Alzheimer's.

Case Study: AChE Inhibition

In a study focusing on AChE inhibition, sulfonamide derivatives were shown to enhance cholinergic transmission by inhibiting the hydrolysis of acetylcholine, thereby improving cognitive function in models of Alzheimer's disease .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in various studies, where it was found to reduce inflammation markers in vitro. These findings suggest its potential use in treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of V600EBRAF | |

| Antibacterial | AChE and BChE inhibition | |

| Antifungal | Effective against fungal strains | |

| Anti-inflammatory | Reduced inflammation markers |

The mechanisms underlying the biological activities of this compound involve its interaction with specific enzymes and receptors:

- Inhibition of Kinases : The compound binds to the active site of kinases such as V600EBRAF, leading to decreased cell proliferation in cancer cells.

- Enzyme Inhibition : By inhibiting AChE and BChE, it increases acetylcholine levels, enhancing neurotransmission.

- Modulation of Inflammatory Pathways : It appears to interfere with pro-inflammatory cytokine signaling pathways.

Propriétés

IUPAC Name |

4-ethynylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPUCENNUFNCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659176 | |

| Record name | 4-Ethynylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788-08-5 | |

| Record name | 4-Ethynylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHYNYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EQY8KZ2US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What are the key steps involved in the synthesis of 4-Ethynylbenzenesulfonamide?

A1: A novel one-pot synthesis of this compound utilizes microwave irradiation and involves two major stages:

- Simultaneous Debrominative Decarboxylation and Sulfamation: Anti-3-(4-chlorosulfonyl-benzyl)-2,3-dibromopropanoic acid reacts with ammonia in DMF under microwave irradiation. This results in the formation of (Z)-4-(2-bromovinyl)benzenesulfonamide. [, ]

- Dehydrobromination: Without isolating the intermediate, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under continued microwave irradiation yields the desired this compound. [, ]

Q2: What makes this synthetic approach significant?

A2: This method offers several advantages:

- One-Pot Synthesis: The entire process occurs in a single reaction vessel, simplifying the procedure and minimizing purification steps. [, ]

- Microwave Assistance: The use of microwave irradiation accelerates reaction rates, significantly reducing reaction times. []

- High Yield: The reported yield for this method is 70%, highlighting its efficiency. []

Q3: How is this compound structurally characterized?

A3: The structure of this compound is confirmed using various spectroscopic techniques:

- ¹H NMR: Provides information about the hydrogen atoms present in the molecule. []

- ¹³C NMR: Provides information about the carbon atoms present in the molecule. []

- IR Spectroscopy: Confirms the presence of characteristic functional groups. []

Q4: What are the potential applications of this compound?

A4: this compound holds promise as a versatile building block for synthesizing more complex molecules. For example, it can be utilized in the synthesis of 1,2,3-triazoles with benzenesulfonamide functionality through a 1,3-dipolar cycloaddition reaction with organic azides. [] These triazoles have potential applications in medicinal chemistry and materials science.

Q5: Are there alternative methods for synthesizing this compound?

A5: While the described method offers significant advantages, [, ] alternative synthetic routes may exist. Further research is needed to explore other pathways and compare their efficiency, cost-effectiveness, and environmental impact. This can contribute to identifying the most optimal synthetic strategy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.